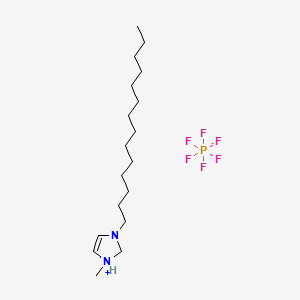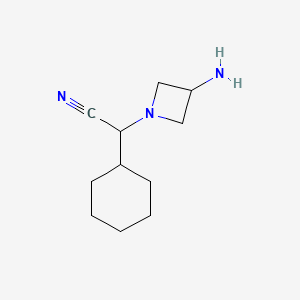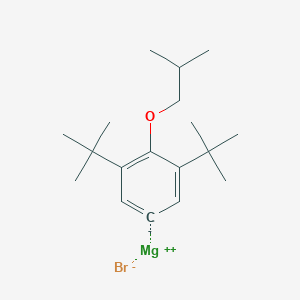
6-Ethoxy-2-naphthylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-naphthylZinc bromide is an organozinc compound with the molecular formula C12H11BrOZn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that is often employed in various chemical reactions due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Ethoxy-2-naphthylZinc bromide typically involves the reaction of 6-ethoxy-2-naphthyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{6-Ethoxy-2-naphthyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling large volumes of reagents safely.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2-naphthylZinc bromide is involved in various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded compound.
Scientific Research Applications
6-Ethoxy-2-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 6-Ethoxy-2-naphthylZinc bromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction.
Comparison with Similar Compounds
- 6-Methoxy-2-naphthylZinc bromide
- 6-Methyl-2-naphthylZinc bromide
- 2-NaphthylZinc bromide
Comparison: 6-Ethoxy-2-naphthylZinc bromide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The ethoxy group can provide steric hindrance and electronic effects that may enhance or reduce the compound’s reactivity in certain reactions.
Properties
Molecular Formula |
C12H11BrOZn |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);6-ethoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C12H11O.BrH.Zn/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h4-9H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VNPOFCJXMZLFDI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)

![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)




![4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14878788.png)





